molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2 CAS No. 267234-08-2

[Nphe1]nociceptin(1-13)NH2

Cat. No. B013122
M. Wt: 1381.6 g/mol
InChI Key: NMBZIPCESQREMT-UVDGFCMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[Nphe1]Nociceptin(1-13)NH2” is a novel nociceptin/orphanin FQ (NC) endogenous ligand. It is a selective and competitive ociceptin receptor antagonist without any residual agonist activity . It binds selectively to recombinant nociceptin receptors and antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .


Molecular Structure Analysis

The molecular weight of “[Nphe1]Nociceptin(1-13)NH2” is 1381.59 and its formula is C61H100N22O15 . The sequence shortening is Bn-GGGFTGARKSARK-NH2 .


Chemical Reactions Analysis

“[Nphe1]Nociceptin(1-13)NH2” binds selectively to recombinant nociceptin receptors expressed in Chinese hamster ovary (CHO) cells and competitively antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .


Physical And Chemical Properties Analysis

“[Nphe1]Nociceptin(1-13)NH2” has a molecular weight of 1381.59 and its formula is C61H100N22O15 .

Scientific Research Applications

  • [Nphe1]NC(1-13)NH2 as a Selective Nociceptin Receptor Antagonist:

    • It may serve as a tool for studying the role of nociceptin in feeding behavior, particularly in relation to hyperphagia, as identified by Polidori et al. (2000) in Psychopharmacology (Polidori et al., 2000).
    • [Nphe1]nociceptin(1-13)NH2 has been found to antagonize nociceptin-induced hypotension, bradycardia, and hindquarters vasodilation in rats, as reported by Chen et al. (2002) in the Canadian Journal of Physiology and Pharmacology (Chen et al., 2002).
  • Analgesic Potential:

    • Research by Rizzi et al. (2000) in NeuroReport suggests that [Nphe1]NC(1-13)NH2 potentiates morphine analgesia, indicating its potential use in enhancing analgesic effects and modulating morphine tolerance (Rizzi et al., 2000).
    • It also effectively blocks nociceptin-induced impairment of spatial learning in rats, as found by Redrobe et al. (2000) in the British Journal of Pharmacology (Redrobe et al., 2000).
  • Cardiovascular Studies:

    • Its antagonistic effects on nociceptin receptor mediated inhibition of cAMP formation in cells expressing the human nociceptin receptor were reported by Hashimoto et al. (2000) in Neuroscience Letters (Hashimoto et al., 2000).
  • Potential as a New Class of Analgesics:

    • The research by Calo’ et al. (2000) in the British Journal of Pharmacology highlighted its potential as a prototype for a new class of analgesics (Calo’ et al., 2000).
  • Antidepressant-like Activity:

    • Redrobe et al. (2002) in Naunyn-Schmiedeberg's Archives of Pharmacology demonstrated that nociceptin receptor antagonists like [Nphe1]-nociceptin (1-13)-NH2 show antidepressant-like properties in mice (Redrobe et al., 2002).

Safety And Hazards

“[Nphe1]Nociceptin(1-13)NH2” is for research use only and is not for sale to patients . It is a controlled substance and not for sale in certain territories .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBZIPCESQREMT-UVDGFCMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Nphe1]nociceptin(1-13)NH2

Citations

For This Compound
158
Citations
G Calo', R Guerrini, R Bigoni, A Rizzi… - British journal of …, 2000 - Wiley Online Library
Nociceptin (orphanin FQ) is a novel neuropeptide capable of inducing a variety of biological actions via activation of a specific G‐protein coupled receptor. However, the lack of a …
Number of citations: 225 bpspubs.onlinelibrary.wiley.com
A Rizzi, R Bigoni, G Caló, R Guerrini… - European journal of …, 1999 - Elsevier
Nociceptin, nociceptin-(1–13)-NH 2 , Ac-RYYRWK-NH 2 , [Phe 1 ψ(CH 2 NH)Gly 2 ]nociceptin-(1–13)-NH 2 , the new nociceptin analog [Nphe 1 ]nociceptin-(1–13)-NH 2 , and …
Number of citations: 67 www.sciencedirect.com
A Di Giannuario, A Rizzi, S Pieretti, R Guerrini… - Neuroscience …, 2001 - Elsevier
Nociceptin/orphanin FQ (NC) and its receptor (OP 4 ) have been implicated in the regulation of various functions including nociception. [Nphe 1 ]NC(1–13)NH 2 (Nphe) is a selective OP …
Number of citations: 31 www.sciencedirect.com
JT Lu, YH Huang, PP Palmer, GX Xie, A Gabriel… - Regulatory peptides, 2001 - Elsevier
The present study investigated the roles of the opioid-receptor-like (ORL1) receptor and its endogenous ligand nociceptin on nociception in the spinal cord of rats. Intrathecal …
Number of citations: 19 www.sciencedirect.com
Y Hashimoto, G Calo, R Guerrini, G Smith… - Neuroscience …, 2000 - Elsevier
Nociceptin/orphanin FQ (NC) is the endogenous ligand for the nociceptin receptor (NCR) which is negatively coupled to adenylyl cyclase to inhibit the formation of cAMP. In this study …
Number of citations: 44 www.sciencedirect.com
L Corradini, L Briscini, E Ongini, R Bertorelli - Brain research, 2001 - Elsevier
Nociceptin or orphanin FQ (N/OFQ) is the natural ligand of the opioid receptor-like 1 receptor (ORL-1), which has been also classified as the fourth member of the opioid family of …
Number of citations: 55 www.sciencedirect.com
LH Pheng, G Calo, R Guerrini, D Regoli - European journal of …, 2000 - Elsevier
When suspended in vitro in isolated organ baths, segments of the rabbit ileum show a fairly strong and stable spontaneous activity, which derives from the continuous release of …
Number of citations: 17 www.sciencedirect.com
IS Xu, S Grass, G Calo, R Guerrini, Z Wiesenfeld-Hallin… - Life sciences, 2002 - Elsevier
The effects of intrathecal (it) application of the proposed nociceptin receptor antagonist [Nphe 1 ]nociceptin(1-13)NH 2 on the flexor reflex was evaluated in spinalized rats. It [Nphe 1 ]…
Number of citations: 17 www.sciencedirect.com
H Okawa, M Kudo, T Kudo, R Guerrini, DG Lambert… - Neuroscience …, 2001 - Elsevier
We have investigated the effects of nociceptin/orphanin FQ (NC) receptor agonist NCNH 2 and a competitive NC receptor antagonist, [Nphe 1 ]NC(1–13)NH 2 on noradrenaline (NA) …
Number of citations: 27 www.sciencedirect.com
Q Yang, Y Chen, C Fu, M Chang… - Protein and Peptide …, 2006 - ingentaconnect.com
Electric field stimulation (EFS) causes excitatory non adrenergic-non cholinergic (eNANC) and cholinergic constrictions in the guinea pig isolated bronchus, the activation of eNANC …
Number of citations: 2 www.ingentaconnect.com

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